molecular formula C18H25BN2O3 B13346813 1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole CAS No. 1214899-86-1

1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole

Cat. No.: B13346813
CAS No.: 1214899-86-1
M. Wt: 328.2 g/mol
InChI Key: WXFHUFLZKAYPLN-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with a tetrahydropyranyl group and a dioxaborolanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The tetrahydropyranyl group can be introduced via a nucleophilic substitution reaction, while the dioxaborolanyl group is often added through a palladium-catalyzed cross-coupling reaction using boronic acids or esters .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2h-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole
  • 1-(Tetrahydro-2h-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

Uniqueness

Compared to similar compounds, 1-(tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole offers unique structural features that enhance its reactivity and versatility in various applications. The presence of both the tetrahydropyranyl and dioxaborolanyl groups provides distinct chemical properties that can be leveraged in synthetic and medicinal chemistry .

Properties

CAS No.

1214899-86-1

Molecular Formula

C18H25BN2O3

Molecular Weight

328.2 g/mol

IUPAC Name

1-(oxan-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole

InChI

InChI=1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)13-8-9-14-15(11-13)21(12-20-14)16-7-5-6-10-22-16/h8-9,11-12,16H,5-7,10H2,1-4H3

InChI Key

WXFHUFLZKAYPLN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3C4CCCCO4

Origin of Product

United States

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